Benzyl 3-formylpyrrolidine-1-carboxylate
Overview
Description
Benzyl 3-formylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C13H15NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl ester group and a formyl group attached to the pyrrolidine ring. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3-formylpyrrolidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 3-formylpyrrolidine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the ester linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-formylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed:
Oxidation: Benzyl 3-carboxylpyrrolidine-1-carboxylate.
Reduction: Benzyl 3-hydroxymethylpyrrolidine-1-carboxylate.
Substitution: 3-formylpyrrolidine-1-carboxylic acid.
Scientific Research Applications
Benzyl 3-formylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving pyrrolidine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of benzyl 3-formylpyrrolidine-1-carboxylate depends on its specific application. In enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The benzyl ester group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in the enzyme or receptor.
Comparison with Similar Compounds
Benzyl 3-hydroxymethylpyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Benzyl 3-carboxylpyrrolidine-1-carboxylate: Similar structure but with a carboxyl group instead of a formyl group.
3-formylpyrrolidine-1-carboxylic acid: Lacks the benzyl ester group.
Uniqueness: Benzyl 3-formylpyrrolidine-1-carboxylate is unique due to the presence of both a formyl group and a benzyl ester group. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations. The formyl group can participate in various oxidation and reduction reactions, while the benzyl ester group can undergo hydrolysis and substitution reactions. This versatility makes the compound valuable in synthetic chemistry and drug discovery.
Properties
IUPAC Name |
benzyl 3-formylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPSCBPOCONUDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404973 | |
Record name | Benzyl 3-formylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276872-86-7 | |
Record name | Benzyl 3-formylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 276872-86-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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